ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethyl ester group, a morpholine ring, and a benzylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the benzylamine moiety. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-methoxybenzyl]amino}-2-(4-morpholinyl)benzoate: This compound has a methoxy group instead of a chloro group, which may affect its reactivity and biological activity.
Ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a different core structure, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30ClN3O6 |
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Molecular Weight |
492g/mol |
IUPAC Name |
ethyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30ClN3O6/c1-3-32-21-12-16(11-19(25)23(21)34-15-22(26)29)14-27-17-5-6-20(28-7-9-31-10-8-28)18(13-17)24(30)33-4-2/h5-6,11-13,27H,3-4,7-10,14-15H2,1-2H3,(H2,26,29) |
InChI Key |
PDUMWDQJCXOFPG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)Cl)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)Cl)OCC(=O)N |
Origin of Product |
United States |
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